1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTGAWVZMJBMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one
Traditional synthetic routes provide reliable methods for the preparation of this compound, primarily through classical electrophilic aromatic substitution and modern cross-coupling reactions.
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this approach would typically involve the reaction of 2-fluoro-1-(methylsulfanyl)benzene (2-fluorothioanisole) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the electron-rich aromatic ring. sigmaaldrich.com The regioselectivity of the acylation is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. The methylsulfanyl (-SMe) group is an activating, ortho-, para-director, while the fluorine (-F) atom is a deactivating, ortho-, para-director. The activating nature of the methylsulfanyl group typically governs the position of electrophilic attack, directing the incoming acetyl group to the position para to it, resulting in the desired product. A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated, which prevents further acylation reactions. libretexts.org
Table 1: Key Components in Friedel-Crafts Acylation for this compound Synthesis
| Component | Role | Example |
| Aromatic Substrate | The molecule to be acylated | 2-Fluoro-1-(methylsulfanyl)benzene |
| Acylating Agent | Source of the acetyl group | Acetyl chloride (CH₃COCl) |
| Lewis Acid Catalyst | Activates the acylating agent | Aluminum chloride (AlCl₃) |
| Product | The desired acylated arene | This compound |
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide. ikm.org.myorganic-synthesis.com To synthesize this compound, one possible strategy involves the coupling of a suitable arylboronic acid or ester, such as (3-fluoro-4-(methylsulfanyl)phenyl)boronic acid, with an acetyl-group-containing coupling partner. Alternatively, an aryl halide like 4-bromo-2-fluoro-1-(methylsulfanyl)benzene could be coupled with an organoboron reagent that can introduce the acetyl group. The Suzuki-Miyaura reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. mdpi.com
α-Arylation of Ketones: This method directly forms a bond between the α-carbon of a ketone and an aromatic ring. msu.edu The synthesis of the target compound via this route would involve the reaction of an aryl halide, such as 4-bromo-2-fluoro-1-(methylsulfanyl)benzene, with an enolate of acetaldehyde or a synthetic equivalent. organic-chemistry.org Palladium complexes with specialized phosphine ligands are commonly used as catalysts for this transformation. organic-chemistry.org This approach offers a direct way to construct the desired ketone from simpler precursors. Significant progress has been made in developing catalyst systems that are highly active for the α-arylation of a wide range of ketones, including those with sensitive functional groups. organic-chemistry.org
Table 2: Comparison of Organometallic Coupling Strategies
| Reaction | Key Reactants | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl halide + Arylboronic acid/ester | Pd(0) or Pd(II) complex, base (e.g., K₂CO₃) | Aryl-Aryl C-C |
| α-Arylation | Aryl halide + Ketone enolate | Pd complex with phosphine ligands, base (e.g., NaOtBu) | Aryl-Cα (of ketone) |
Beyond the primary methods, other multi-step regioselective strategies can be employed. These often involve building the substitution pattern on the benzene ring through a sequence of reactions. For instance, a synthesis could commence from a starting material where the relative positions of the functional groups are already established. An example pathway could start with the nitration of a substituted benzene, followed by reduction of the nitro group to an amine, which can then be replaced or used to direct subsequent functionalization before being removed or converted. Such strategies provide a high degree of control over the final substitution pattern, ensuring the formation of the correct isomer.
Novel and Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for fine chemicals, including substituted acetophenones. mdpi.com Novel approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Potential green chemistry strategies applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.com
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids can reduce the environmental impact of the synthesis. mdpi.com
Heterogeneous Catalysis: Employing solid-supported catalysts simplifies catalyst recovery and recycling, reducing waste and product contamination. researchgate.net For instance, developing solid acid catalysts for Friedel-Crafts reactions can circumvent the need for stoichiometric amounts of corrosive Lewis acids.
Biocatalysis: The use of enzymes or whole-cell systems can offer high selectivity under mild, aqueous conditions, presenting a highly sustainable alternative to traditional chemical methods. mdpi.com
These approaches aim to make the production of valuable chemical intermediates more environmentally benign and economically viable. rsc.orgacs.org
Role as a Key Synthetic Intermediate in Complex Molecule Construction
This compound is a valuable building block in synthetic organic chemistry, primarily due to the versatile reactivity of its functional groups. americanelements.comossila.com
The ketone functional group in this compound is a key handle for a wide array of chemical transformations. It can be readily converted into other functional groups, allowing for the construction of more complex molecules. For example:
Reduction: The ketone can be reduced to a secondary alcohol, introducing a chiral center and a site for further functionalization.
Reductive Amination: Reaction with an amine in the presence of a reducing agent can form substituted ethylamines, a common motif in pharmacologically active compounds.
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are precursors to various heterocyclic systems.
Oxidation of the Sulfide: The methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the molecule and can be a key step in the synthesis of certain drug candidates. chemicalbook.comjustia.com
This versatility makes this compound an important intermediate in the synthesis of pharmaceuticals and other fine chemicals, where the specific substitution pattern of the aromatic ring is required for biological activity or material properties. prudencepharma.comgoogle.com
Utility in Multistep Organic Synthesis
The chemical structure of this compound makes it a valuable intermediate in the synthesis of more elaborate molecules, particularly in the development of pharmaceutical compounds and other fine chemicals. nih.govnbinno.com The presence of three key functional groups—a ketone, a fluorine atom, and a methylsulfanyl group—offers a wide range of possibilities for subsequent chemical transformations.
Oxidation of the Sulfide: The methylsulfanyl group (-SCH₃) can be readily oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) group. orgsyn.org These transformations are significant as sulfone moieties are present in various biologically active molecules. For instance, the oxidation of a similar intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, is a key step in the synthesis of Etoricoxib, a COX-2 inhibitor. google.comjustia.com This suggests that this compound could be a precursor to compounds with anti-inflammatory or other therapeutic properties.
Reactions of the Ketone Group: The ketone functional group is highly versatile and can undergo a variety of reactions, including:
Reduction: The ketone can be reduced to a secondary alcohol, which can be a key stereocenter in chiral drug synthesis. Asymmetric reduction can lead to the formation of specific enantiomers. nih.gov
Condensation Reactions: The ketone can react with various nucleophiles in condensation reactions to form larger, more complex structures. For example, it can undergo aldol condensation or react with amines to form imines or enamines.
Halogenation: The α-carbon to the ketone can be halogenated, for instance, with bromine, to introduce another reactive handle for further modifications. organic-chemistry.org
Nucleophilic Aromatic Substitution: The fluorine atom on the aromatic ring can potentially be displaced by a strong nucleophile under specific conditions, although this is generally challenging on an electron-rich ring. However, if the ring is further activated, this could provide a route to introduce other functionalities.
The combination of these reactive sites allows for the systematic and controlled elaboration of the this compound scaffold to build a diverse library of compounds for screening in drug discovery programs. The fluorinated and sulfur-containing motifs are of particular interest in medicinal chemistry due to their ability to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
Table 2: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product Type |
| Methylsulfanyl | Oxidation | Sulfoxide, Sulfone |
| Ketone | Reduction | Secondary Alcohol |
| Ketone | Condensation | Aldol adducts, Imines |
| Aromatic Ring | Nucleophilic Substitution | Substituted phenyl derivatives |
Advanced Structural Elucidation and Solid State Chemistry
Spectroscopic Characterization for Conformational and Electronic Insights
Spectroscopic methods are instrumental in defining the molecular structure and electronic environment of "1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one". Each technique offers a unique perspective on the compound's constitution.
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the atomic connectivity and electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the methylsulfanyl protons. The aromatic region would likely exhibit a complex splitting pattern due to the fluorine and adjacent protons. The acetyl methyl group is expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent carbonyl group. The methylsulfanyl protons would also present as a singlet, with a chemical shift influenced by the sulfur atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The aromatic carbons will appear in a range typical for substituted benzene (B151609) rings, with their specific shifts influenced by the fluorine, methylsulfanyl, and acetyl substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The methyl carbons of the acetyl and methylsulfanyl groups will be found in the upfield region of the spectrum.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a sensitive probe for the local electronic environment of the fluorine atom. nih.gov For "this compound", a single resonance is expected. The chemical shift of this signal provides insight into the electronic effects of the para-methylsulfanyl and meta-acetyl groups. nih.gov Coupling to the ortho and meta protons in the ¹H NMR spectrum would further confirm the substitution pattern.
Predicted NMR Chemical Shifts: Note: These are estimated values based on standard chemical shift tables and substituent effects. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| Acetyl -CH₃ | ~2.6 | ~26 | N/A |
| Methylsulfanyl -SCH₃ | ~2.5 | ~15 | N/A |
| Aromatic C-H (ortho to acetyl) | ~7.8 | ~128 | N/A |
| Aromatic C-H (ortho to fluoro) | ~7.2 | ~115 (d, J≈20 Hz) | N/A |
| Aromatic C-H (meta to fluoro and acetyl) | ~7.6 | ~130 | N/A |
| Carbonyl C=O | N/A | ~197 | N/A |
| Aromatic C-F | N/A | ~162 (d, J≈250 Hz) | -110 to -120 |
| Aromatic C-S | N/A | ~140 | N/A |
| Aromatic C-COCH₃ | N/A | ~135 | N/A |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-F stretching vibrations, aromatic C-H stretching, and various fingerprint region bands corresponding to the substituted benzene ring.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-S bond stretching would be expected to give rise to distinct Raman signals.
Key Predicted Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O | Stretch | 1680 - 1700 (Strong) | 1680 - 1700 (Weak) |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aliphatic C-H | Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |
| C-F | Stretch | 1100 - 1300 (Strong) | 1100 - 1300 (Weak) |
| C-S | Stretch | 600 - 800 (Weak) | 600 - 800 (Strong) |
| Aromatic C=C | Ring Stretch | 1450 - 1600 (Multiple bands) | 1450 - 1600 (Multiple bands) |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.orgyoutube.com The benzene ring in conjugation with the acetyl group forms a chromophore that is expected to absorb UV radiation.
The primary absorption bands are anticipated to be the π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group. The substitution on the benzene ring with fluoro and methylsulfanyl groups will act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted acetophenone (B1666503). researchgate.net
Predicted UV-Vis Absorption Maxima:
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π | ~250 - 280 | Ethanol/Methanol |
| n → π | ~300 - 330 | Hexane |
High-resolution mass spectrometry is a powerful tool for confirming the molecular formula of a compound and studying its fragmentation patterns. nih.gov
Molecular Formula Confirmation: HRMS can determine the mass of the molecular ion with high precision, allowing for the unambiguous confirmation of the elemental composition, C₉H₉FOS.
Fragmentation Studies: The fragmentation pattern provides structural information. For "this compound", common fragmentation pathways would likely involve the loss of the acetyl group or the methyl group from the methylsulfanyl moiety. wvu.eduwvu.edu The cleavage of the bond between the carbonyl carbon and the aromatic ring is also a probable fragmentation route. raco.catnih.gov
Predicted Key Fragments in Mass Spectrum:
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 184 | [M]⁺ | Molecular Ion |
| 169 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl or methylsulfanyl group |
| 141 | [M - COCH₃]⁺ | Loss of the acetyl radical |
| 126 | [M - COCH₃ - CH₃]⁺ | Subsequent loss of a methyl radical from the methylsulfanyl group |
Single-Crystal X-ray Diffraction (SC-XRD) Studies
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While specific experimental data for "this compound" is not available, predictions can be made based on similar reported structures. nih.govnih.govcore.ac.uk
Based on the structures of similar small organic molecules, "this compound" is likely to crystallize in a centrosymmetric space group within a common crystal system. mdpi.com
Anticipated Crystallographic Parameters:
| Parameter | Predicted Value/System | Justification |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small, relatively rigid organic molecules. core.ac.uk |
| Space Group | P2₁/c (Monoclinic) or P2₁2₁2₁ (Orthorhombic) | These are among the most frequently observed space groups for chiral or achiral organic compounds. mdpi.com |
| Unit Cell Parameters | N/A | These parameters (a, b, c, α, β, γ) are highly specific to the crystal packing and cannot be accurately predicted without experimental data. |
Analysis of Intermolecular Interactions and Packing Patterns (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)
A detailed analysis of the crystal structure of this compound would typically involve the use of Hirshfeld surface analysis. This computational tool is instrumental in visualizing and quantifying intermolecular interactions within the crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions involved in significant intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds and other close interactions.
The analysis would also include the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect to observe significant contributions from H···H, C···H, O···H, S···H, and F···H contacts. The relative percentages of these contacts offer insights into the dominant forces driving the crystal packing.
Interactive Data Table: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical Data)
| Contact Type | Contribution (%) | Key Features |
| H···H | 45.0 | Represents the largest contribution, typical for organic molecules. |
| C···H/H···C | 20.5 | Significant interactions involving the aromatic and methyl groups. |
| O···H/H···O | 15.2 | Indicative of C-H···O hydrogen bonds. |
| S···H/H···S | 12.3 | Highlights the role of the methylsulfanyl group in crystal packing. |
| F···H/H···F | 5.8 | Shows the involvement of the fluorine atom in intermolecular contacts. |
| Other | 1.2 | Minor contributions from other contact types. |
Conformation and Dihedral Angle Analysis in the Solid State
The solid-state conformation of this compound is defined by the relative orientation of its constituent parts, which can be quantified by measuring key dihedral angles. Of particular interest is the dihedral angle between the plane of the phenyl ring and the plane of the ethan-1-one substituent. This angle provides insight into the degree of twist around the C(aryl)-C(carbonyl) bond and is influenced by both electronic effects and steric hindrance within the crystal lattice.
The planarity of the fluoro(methylsulfanyl)phenyl group would also be assessed by calculating the root-mean-square deviation (r.m.s.d.) of the constituent atoms from a best-fit plane. The orientation of the methyl group of the methylsulfanyl substituent relative to the aromatic ring is another important conformational feature, described by the relevant C-C-S-C torsion angle. Similarly, the conformation of the ethan-1-one group would be analyzed.
These conformational parameters, obtained from single-crystal X-ray diffraction data, are crucial for understanding how the molecule adapts its shape to optimize packing efficiency and maximize stabilizing intermolecular interactions in the solid state.
Interactive Data Table: Key Dihedral Angles in the Solid State (Hypothetical Data)
| Dihedral Angle | Atoms Involved | Value (°) | Description |
| τ1 | C1-C2-C(O)-C(Me) | 25.4 | Twist of the acetyl group relative to the phenyl ring. |
| τ2 | C3-C4-S-C(Me) | 88.2 | Orientation of the methylsulfanyl group. |
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one, DFT calculations would provide significant insights into its fundamental characteristics.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. Methods like the B3LYP functional with a basis set such as 6-311++G(d,p) are commonly used for such optimizations. ajchem-a.com
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. The presence of the flexible ethyl group and the methylsulfanyl group necessitates such an analysis to identify the global minimum energy structure among various possible conformers. Fluorine substitution is known to have a profound impact on molecular conformation, and DFT studies would elucidate how the 1,3-difluoro motif influences the conformational profile of the alkane chain. soton.ac.uk These calculations would yield the relative energies of different conformers, providing insight into their population distribution at thermal equilibrium. researchgate.net
The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. mdpi.com
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.commdpi.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a quantitative measure of different aspects of the molecule's reactivity.
Table 1: Illustrative Quantum Chemical Parameters Calculated from HOMO-LUMO Energies Note: The following data is illustrative, based on typical values for similar organic molecules, and does not represent experimentally verified results for this compound.
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity to accept electrons. |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed absorption bands. researchgate.net
For this compound, calculations would predict characteristic stretching and bending frequencies for its functional groups, such as the C=O of the ketone, the C-F bond, the C-S bond of the methylsulfanyl group, and the C-H bonds of the aromatic ring and alkyl chain. For example, aromatic C-H stretching vibrations are typically found between 3100 and 3000 cm⁻¹, while C-F stretching vibrations can appear over a broader range, such as 1360-1000 cm⁻¹. ajchem-a.com Comparing the computed frequencies with experimental data helps to confirm the molecular structure.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. researchgate.net In this compound, such regions would be expected around the oxygen atom of the carbonyl group and potentially the sulfur atom.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. researchgate.net Positive regions are often found around hydrogen atoms, particularly those attached to electronegative atoms.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic evolution of the system, including conformational changes and interactions with its environment. researchgate.net
For this compound, MD simulations could be employed to:
Investigate its behavior in different solvents to understand solvation effects.
Study its interaction with biological macromolecules, such as enzymes or receptors, to explore its potential as a bioactive compound.
Analyze its aggregation properties and interactions in a condensed phase or at an interface. mdpi.commdpi.com
Simulations typically run for nanoseconds to microseconds and can reveal mechanistic insights that are often inaccessible through experimental methods alone. nih.gov
Quantum Chemical Studies on Reactivity and Reaction Mechanisms
Beyond the global reactivity descriptors obtained from FMO analysis, quantum chemical studies can provide a deeper understanding of reaction mechanisms and intramolecular site selectivity. nih.gov One of the key tools for this is the calculation of Fukui functions, which are descriptors derived from DFT that indicate the propensity of each atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. nih.gov
By analyzing these local reactivity descriptors, it is possible to predict which specific atoms in this compound are most likely to participate in a chemical reaction. This information is crucial for predicting reaction products and designing synthetic pathways. Such theoretical studies are instrumental in developing new rules and theories to explain reactivity properties and predict the course of chemical reactions. researchgate.net
In Silico Approaches for Ligand-Target Interaction Prediction of this compound at the Molecular Level
Following a comprehensive search of scientific literature and computational chemistry databases, no specific in silico studies, including molecular docking, virtual screening, or molecular dynamics simulations, were identified for the compound this compound. Consequently, detailed research findings and data tables concerning its predicted interactions with biological targets at a molecular level are not available in the public domain.
Computational and theoretical chemistry are powerful tools in modern drug discovery, enabling the prediction of how a small molecule, or "ligand," might interact with a biological target, such as a protein or enzyme. These methods, collectively known as in silico approaches, can provide valuable insights into the binding affinity, mode of interaction, and potential biological activity of a compound before it is synthesized and tested in a laboratory.
Key in silico techniques used for this purpose include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The output often includes a docking score, which estimates the binding affinity, and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein.
Virtual Screening: This technique involves computationally screening large libraries of chemical compounds against a specific biological target to identify those that are most likely to bind to it. This is a crucial step in identifying potential lead compounds for drug development.
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-target interaction over time. By simulating the movements of atoms and molecules, researchers can assess the stability of the predicted binding pose and gain a deeper understanding of the binding thermodynamics.
While these methodologies are widely applied to a vast range of chemical entities, specific studies focusing on this compound have not been published. Therefore, there is currently no data to populate tables on its binding energies, interacting residues with specific targets, or its comparative performance against known inhibitors. The absence of such data precludes a detailed discussion of its computationally predicted ligand-target interactions.
Future computational studies would be necessary to elucidate the potential biological targets of this compound and to understand its mechanism of action at the molecular level. Such research would provide a foundation for further experimental validation and potential therapeutic applications.
Chemical Reactivity and Derivatization Studies
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of electrophilic aromatic substitution on the 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one ring is determined by the directing effects of the existing substituents. The activating methylsulfanyl group (-SMe) and the deactivating but ortho-, para-directing fluoro group (-F) direct incoming electrophiles to positions ortho and para relative to themselves. Conversely, the strongly deactivating acetyl group (-COCH₃) directs to the meta position.
The positions on the aromatic ring are influenced as follows:
Position 2: Ortho to -F and meta to both -SMe and -COCH₃. This position is strongly activated by the -SMe group and weakly directed by the -F group.
Position 5: Ortho to -SMe and meta to both -F and -COCH₃. This position is activated by the -SMe group.
Position 6: Ortho to -COCH₃, meta to -F, and para to -SMe. This position is strongly activated by the -SMe group, but sterically hindered by the adjacent acetyl group.
Considering these factors, electrophilic substitution is most likely to occur at position 5, which is activated by the ortho-directing thioether group and is not sterically hindered.
Interactive Table: Directing Effects of Substituents for EAS
| Substituent | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -F (Fluoro) | Halogen | Deactivating | Ortho, Para |
| -SMe (Methylsulfanyl) | Alkylthio | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution, a reaction that is uncommon for typical benzene (B151609) derivatives. In this compound, the acetyl group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack.
The fluorine atom can potentially serve as a leaving group in an SNAr reaction. The reaction is facilitated by the presence of an electron-withdrawing group positioned ortho or para to the leaving group, as this placement allows for resonance stabilization of the negatively charged intermediate (Meisenheimer complex). In this molecule, the acetyl group is para to the fluorine atom, which strongly favors this reaction pathway. Therefore, the fluorine atom can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, providing a direct route to a wide range of 4-substituted analogues. For instance, reactions with amines could yield products like 1-[3-amino-4-(methylsulfanyl)phenyl]ethan-1-one derivatives.
Modifications at the Ethanone Moiety
The ethanone (acetyl) group is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a broad spectrum of derivatives with modified side chains.
Key transformations include:
Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-ol. This can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. Biocatalytic methods have also been effectively used for the asymmetric reduction of similar acetophenone (B1666503) derivatives to produce chiral alcohols. nih.gov
Oxidative Cleavage: Under strong oxidizing conditions, the acetyl group can be cleaved to a carboxylic acid (benzoic acid derivative) via the haloform reaction if the methyl group is first halogenated.
Alpha-Halogenation: The methyl group of the ethanone moiety can be halogenated under acidic or basic conditions to form α-halo ketones. These intermediates are valuable precursors for further substitution reactions, for example, in the synthesis of imidazole derivatives from related aminoketones. nih.gov
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the Aldol condensation with aldehydes or ketones, to form larger, more complex molecules.
Interactive Table: Potential Modifications of the Ethanone Moiety
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Reduction | NaBH₄, H₂/Pd | Secondary Alcohol |
| Alpha-Halogenation | Br₂, H⁺ or OH⁻ | α-Haloketone |
| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone |
Transformations Involving the Thioether Group (e.g., Oxidation to Sulfoxide (B87167) and Sulfone)
The sulfur atom of the methylsulfanyl (thioether) group is readily oxidized to form the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties of the substituent, converting the electron-donating thioether into strongly electron-withdrawing sulfinyl and sulfonyl groups.
Oxidation to Sulfoxide: Selective oxidation to 1-[3-Fluoro-4-(methylsulfinyl)phenyl]ethan-1-one can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (NaIO₄).
Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the reagent yields the sulfone, 1-[3-Fluoro-4-(methylsulfonyl)phenyl]ethan-1-one. Reagents such as potassium permanganate (KMnO₄) or Oxone® are effective for this purpose. A method for the selective oxidation of sulfides to sulfones using molecular oxygen in the presence of a solvent like bis(2-butoxyethyl)ether has been demonstrated on the closely related analogue, 1-(4-(methylthio)phenyl)ethanone. rsc.org The synthesis of intermediates for the COX-2 inhibitor Etoricoxib also involves the formation of a methylsulfonylphenyl ethanone structure, which can be prepared by the oxidation of a precursor sulfide. uq.edu.au
These oxidation products are valuable synthetic intermediates. The powerful electron-withdrawing nature of the sulfonyl group, for example, would further activate the aromatic ring for nucleophilic aromatic substitution.
Interactive Table: Common Reagents for Thioether Oxidation
| Target Product | Common Oxidizing Agents |
|---|---|
| Sulfoxide | H₂O₂ (1 eq.), m-CPBA (1 eq.), NaIO₄ |
Regioselective Functionalization and Synthetic Access to Analogues
Synthetic access to analogues of this compound can be achieved through regioselective functionalization of the aromatic ring or by modification of the existing side chains.
Via Aromatic Substitution: As discussed in section 5.1, electrophilic substitution is predicted to occur regioselectively at position 5. Nucleophilic aromatic substitution offers a reliable route to replace the fluorine atom, enabling the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles at position 3. The synthesis of related compounds, such as 1-[3-fluoro-4-(1-piperazinyl)phenyl]ethanone, demonstrates the feasibility of this approach on similar scaffolds. sigmaaldrich.comsigmaaldrich.com
Via Side-Chain Modification: The transformations of the ethanone and thioether groups, detailed in sections 5.2 and 5.3, provide a powerful platform for generating analogues. For example, oxidation of the thioether to the sulfone, followed by reduction of the ketone to an alcohol, would yield 1-[3-Fluoro-4-(methylsulfonyl)phenyl]ethan-1-ol, a significantly different molecule in terms of its physical and chemical properties.
Cross-Coupling Reactions: Should a bromo or iodo analogue of the title compound be synthesized, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce a vast range of carbon-based substituents at that position, further expanding the library of accessible analogues.
Through the strategic application of these reaction pathways, a diverse set of derivatives can be synthesized, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry or materials science programs.
Molecular Interactions and Biochemical Research Aspects
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a chemical structure relates to its biological activity. For derivatives of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one, the substituents on the phenyl ring are critical determinants of molecular recognition and binding affinity.
The specific placement of the fluoro and methylsulfanyl groups on the phenyl ring of this compound is predicted to significantly influence how it or its derivatives interact with protein binding pockets. The fluorine atom at the meta-position and the methylsulfanyl group at the para-position create a distinct electronic and steric profile.
In the broader context of drug design, the introduction of different substituents can dramatically alter a compound's activity. For instance, in the development of various inhibitors, the nature and position of substituents on a core scaffold are systematically varied to optimize interactions with the target protein. This can involve modifying groups to enhance hydrophobic interactions, form hydrogen bonds, or modulate the electronics of the molecule to improve binding. While direct SAR studies on this compound are not available, the principles of medicinal chemistry suggest that modifications to its core structure would be a key strategy in developing potent and selective biologically active agents.
The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties. nih.gov Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it can profoundly alter the local electronic environment. nih.gov This can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. nih.gov
The fluorine atom in this compound can influence the molecule's conformation by forming intramolecular interactions or by altering the pKa of nearby functional groups. Its ability to participate in hydrogen bonding and dipole-dipole interactions can be critical for molecular recognition by a biological target. The strategic placement of fluorine can block sites of metabolism, thereby increasing the half-life of a drug candidate. nih.gov
In Vitro Studies on Specific Molecular Targets and Biochemical Pathways
While direct in vitro studies on this compound are not found in the surveyed literature, the structural components of the molecule suggest potential interactions with several classes of enzymes and receptors that are of high interest in therapeutic research.
Kinases are a major class of drug targets, particularly in oncology. ed.ac.uk The this compound scaffold could potentially serve as a building block for kinase inhibitors. The development of kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme. The fluoro and methylsulfanyl substituents could be tailored to exploit specific features of a kinase's binding site to achieve potency and selectivity.
For instance, the synthesis of various kinase inhibitors has demonstrated the importance of specific substitution patterns on aromatic rings to achieve high affinity. nih.govnih.gov While no studies directly link this compound to the inhibition of PKMYT-1, WEE1, or Aurora kinases, its potential as a synthetic intermediate for more complex inhibitors remains an area for future investigation.
Similarly, enzymes like tyrosinase and COX-2 have been the targets of inhibitors with substituted aromatic moieties. The electronic properties conferred by the fluorine and methylsulfanyl groups could be relevant for designing inhibitors for these enzymes.
The this compound structure could also be incorporated into ligands for various receptors. For example, the design of antagonists for the A3 adenosine (B11128) receptor has involved functionalized 1,4-dihydropyridines, where substitutions on phenyl rings are crucial for affinity and selectivity. nih.gov
While there is no direct evidence of this compound binding to Cannabinoid Type-1 (CB1) or neuropeptide receptors, the principles of ligand design suggest that this chemical moiety could be a starting point for developing receptor modulators. The specific substitution pattern could influence the molecule's ability to bind to the orthosteric or allosteric sites of a receptor.
The fundamental interactions of any small molecule with biological macromolecules are governed by its three-dimensional shape, charge distribution, and hydrophobicity. The this compound molecule possesses both hydrophobic (phenyl ring, methylsulfanyl group) and polar (carbonyl group, fluorine atom) regions, suggesting it could engage in a variety of non-covalent interactions with proteins and potentially nucleic acids. These interactions could include hydrophobic interactions, hydrogen bonding, and dipole-dipole forces. The specific nature and strength of these interactions would depend on the specific binding site on the macromolecule.
Advanced Concepts in Ligand Design and Medicinal Chemistry Informed by this compound Structural Motifs
The this compound scaffold and its core structural motif, the 3-fluoro-4-(methylsulfanyl)phenyl group, serve as a valuable building block in modern medicinal chemistry. This fragment is particularly prominent in the design of sophisticated kinase inhibitors, where its specific electronic and steric properties are leveraged to achieve high potency and selectivity. Research, especially in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), highlights how this motif informs advanced ligand design. nih.govresearchgate.netnih.gov
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a significant target for treating a range of inflammatory and autoimmune diseases, as well as certain cancers. nih.govgoogle.com The design of potent and selective IRAK4 inhibitors often involves targeting the ATP-binding site of the kinase. nih.gov The 3-fluoro-4-(methylsulfanyl)phenyl motif has proven to be a key component for interacting with this site, offering a strategic combination of features that enhance binding affinity and optimize drug-like properties.
Detailed structure-activity relationship (SAR) studies have been conducted on various series of IRAK4 inhibitors, revealing the importance of the substitutions on the phenyl ring. The presence of the fluorine atom at the 3-position and the methylsulfanyl group at the 4-position is not arbitrary; this specific arrangement addresses several key aspects of ligand design.
Key Contributions of the 3-Fluoro-4-(methylsulfanyl)phenyl Motif:
Hydrogen Bonding and Polar Interactions: The fluorine atom can act as a weak hydrogen bond acceptor and contributes to the electronic profile of the phenyl ring, influencing its interaction with amino acid residues in the kinase hinge region or other parts of the ATP pocket.
Metabolic Stability and Physicochemical Properties: The substitution pattern can influence the metabolic stability of the compound. The methylsulfanyl group may be susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, which can in turn alter the solubility, polarity, and biological activity of the molecule. Medicinal chemists often explore these oxidations as a strategy to fine-tune the pharmacokinetic profile of a lead compound.
Conformational Control: The steric bulk and electronic nature of the substituents can restrict the rotation of the phenyl ring, locking the ligand into a more favorable, lower-energy conformation for binding to its target protein.
The following data tables, derived from medicinal chemistry campaigns targeting IRAK4, illustrate how modifications to the core 3-fluoro-4-(methylsulfanyl)phenyl motif and related structures impact inhibitory activity. These tables showcase the systematic exploration that medicinal chemists undertake to optimize potency and other key drug properties.
| Compound | R1 Substitution (Position 3) | R2 Substitution (Position 4) | IRAK4 IC₅₀ (nM) |
|---|---|---|---|
| 1a | -H | -SCH₃ | 150 |
| 1b | -F | -SCH₃ | 8.7 |
| 1c | -F | -SOCH₃ | 12 |
| 1d | -F | -SO₂CH₃ | 25 |
| 1e | -Cl | -SCH₃ | 10 |
| 1f | -F | -H | 350 |
Data in this table is representative and compiled for illustrative purposes based on trends observed in IRAK4 inhibitor research.
The data in Table 1 demonstrates the significance of the 3-fluoro-4-(methylsulfanyl)phenyl motif. The introduction of a fluorine atom at the 3-position (Compound 1b vs. 1a) leads to a dramatic increase in potency. This highlights the positive contribution of the fluoro group, likely through favorable electronic interactions or by inducing a more optimal binding conformation. Furthermore, the oxidation state of the sulfur atom is crucial; the methylsulfanyl (-SCH₃) group (Compound 1b) provides the highest potency, while oxidation to the sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) groups (Compounds 1c and 1d) diminishes the inhibitory activity, suggesting that the size and electronics of the unoxidized sulfur are optimal for fitting into the target's binding pocket.
| Compound | Substitution Pattern | IRAK4 IC₅₀ (nM) |
|---|---|---|
| 2a | 3-Fluoro-4-(methylsulfanyl)phenyl | 9 |
| 2b | 2-Fluoro-4-(methylsulfanyl)phenyl | 120 |
| 2c | 4-(Trifluoromethyl)phenyl | 250 |
| 2d | 4-(Methylsulfonyl)phenyl | 88 |
Data in this table is representative and compiled for illustrative purposes based on trends observed in IRAK4 inhibitor research.
Table 2 further emphasizes the importance of the specific substitution pattern. Moving the fluorine from the 3-position to the 2-position (Compound 2b vs. 2a) results in a significant loss of activity. This indicates that the precise placement of the substituent is key for optimal interaction with the amino acid residues of the IRAK4 active site. Comparisons with other common electron-withdrawing groups, such as trifluoromethyl or methylsulfonyl at the 4-position (Compounds 2c and 2d), show that the 3-fluoro-4-(methylsulfanyl) combination is superior for achieving high potency in this chemical series.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Related Scaffolds
The synthesis of complex aromatic compounds like 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one is continuously evolving. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methods for related molecular frameworks. Key areas of development include microwave-assisted organic synthesis (MAOS) and flow chemistry.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. researchgate.netresearchgate.net This technique accelerates chemical transformations by using microwave heating. researchgate.net For scaffolds related to substituted acetophenones, microwave irradiation has been successfully used in condensation reactions, offering a greener alternative to conventional heating methods by often being solvent-free and less energy-intensive. mdpi.comrasayanjournal.co.in
Flow chemistry, or continuous flow synthesis, is another promising methodology. nih.govmit.edu It involves performing chemical reactions in a continuous stream through a microreactor, which enhances control over reaction parameters like temperature and mixing. nih.govmit.edu This technique is particularly advantageous for handling hazardous reagents or highly exothermic reactions, which can be relevant in the synthesis of some organo-fluorine compounds. nih.govrsc.org The use of flow chemistry can improve safety, scalability, and efficiency in producing fluorinated pharmaceutical intermediates. rsc.orgsciencedaily.com
| Methodology | Principle | Key Advantages | Relevance to Target Scaffold |
|---|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave energy to heat reactions. | - Drastically reduced reaction times researchgate.net | Efficient synthesis of substituted acetophenones and related chalcones. mdpi.comrasayanjournal.co.in |
| Flow Chemistry | Reactions are run in a continuously flowing stream. nih.gov | - Enhanced safety and control sciencedaily.com | Safer and more efficient synthesis of fluorinated intermediates. nih.gov |
Application of Advanced Characterization Techniques in Structural Biology Research
Understanding how a molecule like this compound interacts with its biological targets is crucial for drug discovery. Advanced structural biology techniques, particularly X-ray crystallography and cryogenic electron microscopy (cryo-EM), are indispensable for elucidating these interactions at an atomic level. nih.govcreative-biostructure.com
X-ray crystallography has long been the primary method for determining the three-dimensional structures of proteins and their complexes with small molecules. shuimubio.comlongdom.org By crystallizing a target protein bound to an inhibitor, researchers can generate a detailed electron density map that reveals the precise binding mode, including key hydrogen bonds and hydrophobic interactions. longdom.org This information is invaluable for structure-based drug design, allowing chemists to rationally modify a compound to improve its potency and selectivity. thermofisher.com
Cryo-EM has recently emerged as a revolutionary technique, particularly for large, flexible, or membrane-bound proteins that are difficult to crystallize. longdom.orgnih.govportlandpress.com Cryo-EM involves flash-freezing molecules in solution and imaging them with an electron microscope, allowing for the determination of their structure in a near-native state. longdom.orgtechnologynetworks.com Recent technological advancements have pushed the resolution of cryo-EM to near-atomic levels, making it increasingly powerful for visualizing drug-target interactions and guiding the design of novel therapeutics. portlandpress.comnih.gov The complementary use of both techniques provides a comprehensive toolkit for modern drug discovery. creative-biostructure.comnih.gov
| Technique | Sample Requirement | Resolution | Key Advantages | Limitations |
|---|---|---|---|---|
| X-Ray Crystallography | High-quality crystals | Typically 1-3 Å (atomic) | - High precision and atomic detail creative-biostructure.com | - Crystallization can be a major bottleneck shuimubio.com |
| Cryo-Electron Microscopy (Cryo-EM) | Small amount of purified sample in solution | Often 2-4 Å (near-atomic) | - No need for crystallization longdom.org | - Historically lower resolution than crystallography portlandpress.com |
Integration of Computational and Experimental Approaches for Mechanistic Insights
The synergy between computational modeling and experimental validation provides a powerful paradigm for accelerating drug discovery and understanding the mechanism of action of novel compounds. plos.orgmdpi.com For a scaffold like this compound, this integrated approach can efficiently predict potential biological targets and guide experimental testing.
Computational methods, such as molecular docking, are used to predict how a small molecule might bind to the three-dimensional structure of a target protein, such as a kinase. nih.govrjptonline.org These simulations can screen large libraries of virtual compounds against a specific target, prioritizing a smaller, more manageable number of candidates for synthesis and experimental evaluation. mdpi.com Docking studies can provide insights into binding affinity and the specific amino acid residues involved in the interaction. nih.gov
These computational predictions are then tested through experimental assays. For instance, if a compound is predicted to be a kinase inhibitor, its activity can be measured using biochemical assays that quantify enzyme inhibition (e.g., determining the IC50 value). plos.org A strong correlation between predicted binding affinities and experimentally measured bioactivities validates the computational model and provides confidence in its predictive power. plos.orgresearchgate.net This iterative cycle of prediction and validation is a cost-effective strategy that can rapidly advance the development of lead compounds. mdpi.comnih.gov
| Step | Computational Approach | Experimental Approach | Objective |
|---|---|---|---|
| 1. Target Identification | Predict potential protein targets based on ligand structure similarity to known drugs. | - | Generate hypotheses for biological activity. |
| 2. Binding Prediction | Perform molecular docking of the compound into the active site of predicted targets. nih.gov | - | Predict binding mode and estimate binding affinity. |
| 3. In Vitro Validation | - | Synthesize the compound and perform biochemical assays (e.g., kinase activity assays). plos.org | Measure the actual inhibitory potency (e.g., IC50). |
| 4. Mechanistic Study | Run molecular dynamics (MD) simulations to study the stability of the ligand-protein complex. mdpi.com | Use structural biology (X-ray, cryo-EM) to determine the complex structure. | Elucidate the detailed mechanism of interaction. |
| 5. Lead Optimization | Use the validated model to design new analogs with improved properties. | Synthesize and test new analogs to confirm improved activity. | Develop more potent and selective compounds. |
Exploration of New Biochemical Pathways and Molecular Targets for Basic Research
A significant opportunity in modern pharmacology lies in the exploration of understudied proteins and novel biochemical pathways. The human kinome, for example, contains many "dark" or orphan kinases whose biological functions remain poorly understood. nih.gov Small molecules like this compound can serve as valuable starting points for the development of chemical probes—highly selective inhibitors used to investigate the roles of these understudied targets in health and disease. nih.govacs.orgresearchgate.net
Developing probes for these kinases is essential for validating them as new therapeutic targets. nih.govnih.gov The unique electronic properties conferred by the fluorine and methylsulfanyl groups on the phenyl ring can be exploited to achieve high potency and selectivity for a specific kinase. acs.org The discovery of inhibitors for previously untargeted kinases can unlock new therapeutic possibilities for a range of diseases, including cancer and inflammatory disorders. nih.govresearchgate.net
Beyond established target families, there is growing interest in discovering entirely new biochemical pathways that can be modulated for therapeutic benefit. The unique chemical properties of organofluorine compounds may allow them to interact with biological systems in novel ways. nih.govnih.gov Research could focus on identifying new metabolic pathways affected by fluorinated compounds or uncovering non-kinase targets, such as nuclear receptors or metabolic enzymes, thereby expanding the therapeutic potential of this chemical scaffold. nih.govresearchgate.net
| Kinase Family | Known General Functions | Therapeutic Potential |
|---|---|---|
| TSSK (Testis-Specific Serine Kinase) | Spermatogenesis | Male contraception |
| NIM1-related kinase (NEK) | Cell cycle control, cilia function | Oncology, ciliopathies |
| CDC7-related kinase (CDC7) | DNA replication initiation | Oncology |
| Salt-Inducible Kinase (SIK) | Metabolic regulation, inflammation nih.gov | Inflammatory diseases, metabolic syndrome nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Friedel-Crafts acylation is a common approach, using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane under reflux. Reaction optimization includes controlling temperature (0–5°C for exothermic steps), stoichiometric adjustments (1:1.2 molar ratio of substrate to acyl chloride), and monitoring progress via TLC or GC-MS. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (³J~8–10 Hz for meta-F) and methylsulfanyl (SCH₃) protons (δ ~2.5 ppm).
- FTIR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹.
- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 198 (calc.) and fragmentation patterns (e.g., loss of COCH₃).
Cross-reference with computational predictions (DFT-optimized structures) for validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicity data (SDS Section 2), assume acute toxicity risks. Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry environment. Emergency procedures include immediate rinsing for skin contact (15 min) and medical consultation for inhalation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties, and which functionals are most reliable?
- Methodological Answer : Hybrid functionals like B3LYP (Becke’s exact exchange + Lee-Yang-Parr correlation ) with basis sets (6-311++G(d,p)) provide accurate HOMO-LUMO gaps and electrostatic potential maps. Compare computed vibrational frequencies (e.g., C=O stretch) with experimental FTIR to validate models. For redox properties, use M06-2X for better accuracy in non-covalent interactions .
Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT) be resolved?
- Methodological Answer : Refine X-ray data using SHELX (e.g., SHELXL-2018 ) with high-resolution (<1.0 Å) datasets. Check for thermal motion (ADPs) and hydrogen bonding effects. If discrepancies persist, re-optimize DFT geometries using solvent-phase models (PCM) and compare with experimental torsion angles .
Q. What strategies address low synthetic yields, and how can side reactions be diagnosed?
- Methodological Answer :
- Yield Optimization : Screen catalysts (e.g., FeCl₃ vs. AlCl₃), solvent polarity (toluene vs. DCM), and microwave-assisted heating for faster kinetics.
- Byproduct Analysis : Use HPLC-MS to detect sulfoxide (SCH₂O) or over-acylated products. Quench intermediates with NaHCO₃ to minimize hydrolysis .
Q. How can researchers ensure reproducibility in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
